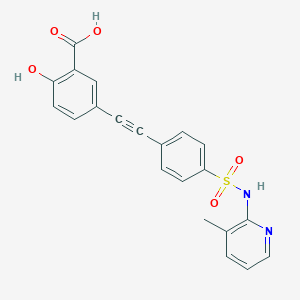
Susalimod
Cat. No. B118586
Key on ui cas rn:
149556-49-0
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05556855
Procedure details


3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.


Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:8])=[N:4][CH:5]=[CH:6][CH:7]=1.C([O:12][C:13]1[CH:23]=[CH:22][C:21]([C:24]#[C:25][C:26]2[CH:31]=[CH:30][C:29]([S:32](Cl)(=[O:34])=[O:33])=[CH:28][CH:27]=2)=[CH:20][C:14]=1[C:15]([O:17]CC)=[O:16])(=O)C>N1C=CC=CC=1>[OH:12][C:13]1[CH:23]=[CH:22][C:21]([C:24]#[C:25][C:26]2[CH:31]=[CH:30][C:29]([S:32]([NH:8][C:3]3[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=3)(=[O:34])=[O:33])=[CH:28][CH:27]=2)=[CH:20][C:14]=1[C:15]([OH:17])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1)N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C(=O)OCC)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in a small amount of tetrahydrofuran
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 15 min the solution was acidified with formic acid
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a precipitate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
